Goxalapladib - 412950-27-7

Goxalapladib

Catalog Number: EVT-386967
CAS Number: 412950-27-7
Molecular Formula: C40H39F5N4O3
Molecular Weight: 718.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Goxalapladib was developed by the pharmaceutical company GlaxoSmithKline and has been investigated in various clinical trials for its efficacy in treating cardiovascular diseases.

Classification

In terms of chemical classification, Goxalapladib is categorized as a small molecule drug, specifically targeting enzymes involved in lipid metabolism. Its mechanism of action focuses on inhibiting lipoprotein-associated phospholipase A2, an enzyme implicated in the inflammatory processes associated with atherosclerosis.

Synthesis Analysis

Methods

The synthesis of Goxalapladib involves several key steps, typically utilizing multi-step organic synthesis techniques. Specific methods include:

  • Chiral Resolution: The compound is synthesized through chiral intermediates to ensure the desired stereochemistry.
  • Functional Group Modifications: Various functional groups are introduced and modified to achieve the final structure of Goxalapladib.

Technical Details

The synthesis may involve reactions such as:

  1. Nucleophilic Substitution: This reaction is used to introduce specific substituents onto the aromatic rings.
  2. Coupling Reactions: These are essential for forming the core structure of Goxalapladib.
Molecular Structure Analysis

Structure

Goxalapladib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.

Data

The molecular formula of Goxalapladib is C21_{21}H23_{23}N3_{3}O4_{4}S, with a molecular weight of approximately 405.49 g/mol. The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Goxalapladib undergoes various chemical reactions during its synthesis and metabolism:

  • Hydrolysis: This reaction may occur in biological systems, leading to the formation of active metabolites.
  • Oxidation-Reduction Reactions: These are significant for the activation or deactivation of the compound within metabolic pathways.

Technical Details

The stability of Goxalapladib under different pH conditions and temperatures has been studied to understand its reactivity and potential degradation pathways.

Mechanism of Action

Process

Goxalapladib exerts its pharmacological effects by inhibiting lipoprotein-associated phospholipase A2, which plays a critical role in inflammatory processes related to cardiovascular diseases. By blocking this enzyme, Goxalapladib reduces the production of pro-inflammatory mediators and stabilizes atherosclerotic plaques.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Goxalapladib typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point ranges around 150-160 °C.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

Scientific Uses

Goxalapladib has been primarily investigated for its potential applications in treating cardiovascular diseases, particularly those associated with inflammation and lipid metabolism disorders. Research continues into its effectiveness in reducing cardiovascular events in high-risk populations.

Additionally, ongoing studies explore its role in other inflammatory conditions, potentially expanding its therapeutic applications beyond cardiovascular health.

Historical Context and Rationale for Goxalapladib Development

Emergence of Lipoprotein-Associated Phospholipase A₂ (Lp-PLA₂) as a Therapeutic Target

Lipoprotein-associated phospholipase A₂ (Lp-PLA₂), encoded by the PLA2G7 gene, emerged as a compelling therapeutic target in cardiovascular disease following extensive epidemiological research. Initial observational studies consistently demonstrated that elevated Lp-PLA2 activity correlated with increased cardiovascular event risk, independent of traditional risk factors. This enzyme circulates bound primarily to low-density lipoprotein (LDL) particles and hydrolyzes oxidized phospholipids in oxidized LDL (oxLDL), generating pro-inflammatory mediators – lysophosphatidylcholine (lysoPC) and oxidized free fatty acids (oxFFA) [6]. These bioactive compounds drive endothelial activation, monocyte recruitment, and foam cell formation, positioning Lp-PLA₂ as a mechanistic link between lipid metabolism and vascular inflammation [3] [6].

However, a pivotal genetic validation study challenged the presumed causal role of Lp-PLA₂ in coronary heart disease (CHD). This large-scale investigation analyzed five functional PLA2G7 variants (including four rare loss-of-function mutations and one common variant, Val379Ala) in over 180,000 individuals. The results demonstrated that while these alleles significantly reduced Lp-PLA₂ activity (up to 64% for loss-of-function variants and 2.7% per Val379Ala allele), they showed no association with reduced CHD risk. The causal risk ratio for CHD per 65% lower Lp-PLA₂ activity was 0.95 (95% CI: 0.88-1.03) for the potent Val279Phe variant. This genetic evidence suggested that Lp-PLA₂ inhibition was unlikely to confer cardiovascular protection, contradicting earlier epidemiological associations [1]. Despite this genetic invalidation, pharmacological interest persisted due to Lp-PLA₂'s localization within atherosclerotic plaques and its role in generating pro-inflammatory mediators in the arterial intima [6].

Table 1: Key Genetic Variants in PLA2G7 and Their Functional Impact on Lp-PLA₂ Activity

VariantFunctional ConsequenceReduction in Lp-PLA₂ ActivityEffect on CHD Risk (RR, 95% CI)
Val279Phe (rs76863441)Loss-of-function45% per allele0.95 (0.88-1.03)
Gln287Ter (rs140020965)Loss-of-functionPart of 64% with any LoF carrier0.92 (0.74-1.16)
Val379Ala (rs1051931)Modest impact2.7% per allele1.01 (0.68-1.51)
Any Loss-of-FunctionComplete/Partial Inactivation64%0.92 (0.74-1.16)

Atherosclerosis Pathogenesis and Inflammatory Mediator Dynamics

Atherosclerosis is a chronic inflammatory disorder initiated by endothelial dysfunction and LDL retention within the arterial intima. Oxidatively modified LDL (oxLDL) acts as a key instigator, triggering endothelial activation and upregulation of adhesion molecules (VCAM-1, ICAM-1). This promotes monocyte infiltration and differentiation into macrophages. Scavenger receptor-mediated uptake of oxLDL by macrophages leads to foam cell formation – the hallmark of early fatty streaks [2] [5].

Lp-PLA₂ plays a critical role in this microenvironment. Bound predominantly to LDL particles accumulating in the subendothelial space, Lp-PLA₂ encounters its substrates – oxidized phospholipids generated during LDL oxidation. Hydrolysis by Lp-PLA₂ releases lysoPC and oxFFA. LysoPC exerts potent pro-atherogenic effects: it functions as a chemoattractant for monocytes and T-cells, stimulates endothelial expression of adhesion molecules and cytokines, promotes macrophage apoptosis impairing efferocytosis, and inhibits endothelial nitric oxide synthase (eNOS), reducing vasoprotective NO bioavailability [6]. Furthermore, lysoPC contributes to plaque destabilization by stimulating matrix metalloproteinase (MMP) production by macrophages and smooth muscle cells, degrading the collagenous fibrous cap that maintains plaque integrity. This enzymatic cascade creates a milieu favoring necrotic core expansion and thinning of the protective fibrous cap, increasing susceptibility to plaque rupture and thrombotic complications [2] [8].

Table 2: Key Components of Vulnerable Atherosclerotic Plaque and Lp-PLA₂'s Contribution

Plaque ComponentRole in InstabilityImpact of Lp-PLA₂ Activity
Necrotic CorePromotes inflammation & rupture↑ Size via macrophage apoptosis & impaired clearance
Thin Fibrous CapProne to rupture↓ Collagen via MMP activation by lysoPC
Macrophage InfiltrationSource of proteases & cytokines↑ Recruitment & activation via lysoPC
oxLDL AccumulationDrives local inflammationGenerates lysoPC & oxFFA amplifying inflammation

Preclinical Validation of PLA2G7 Modulation in Cardiovascular Pathologies

Despite contradictory genetic evidence, compelling preclinical data supported pharmacological inhibition of Lp-PLA₂. Early studies demonstrated that darapladib (a potent, selective, reversible Lp-PLA₂ inhibitor, IC₅₀ = 0.25 nM) significantly reduced lysoPC generation in vitro and in vivo. Porcine models of diabetes and hypercholesterolemia treated with darapladib showed profound reductions in plasma and arterial wall lysoPC levels [6]. Crucially, chronic administration of darapladib in diabetic and hypercholesterolemic swine significantly suppressed plaque inflammation and stabilized atherosclerotic lesions. Intravascular ultrasound (IVUS) imaging revealed a dramatic 58% reduction in necrotic core expansion in darapladib-treated animals compared to controls. This was accompanied by decreased gene expression of key inflammatory cytokines within the plaque, including Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1) [6].

Further mechanistic insights came from studies in apolipoprotein E-deficient (ApoE-/-) mice. While mice lack endogenous Lp-PLA₂ activity, studies utilizing adenovirus-mediated gene transfer of human PLA2G7 demonstrated that overexpression increased atherosclerosis. Conversely, local adenoviral expression of human PAF-AH (Lp-PLA₂) in balloon-injured carotid arteries of non-hyperlipidemic rabbits significantly reduced intimal thickening, inflammation markers, and neointima formation, suggesting context-dependent effects potentially related to the systemic versus local modulation of the enzyme [6]. These preclinical findings, demonstrating reduced plaque necrotic core area and attenuated inflammatory responses, provided a robust mechanistic rationale for developing Lp-PLA₂ inhibitors like darapladib and subsequently, Goxalapladib, for plaque stabilization in humans, irrespective of the genetic epidemiology [6].

Table 3: Preclinical Outcomes of Lp-PLA2 Pharmacological Inhibition in Key Models

Model SystemInterventionKey OutcomesReference Mechanism
Diabetic/Hypercholesterolemic SwineDarapladib (Oral)↓ Necrotic core volume (58%), ↓ Plaque inflammation, ↓ MMP activity, ↓ LysoPC levelsPlaque stabilization
ApoE-/- Mice (with human PLA2G7 expression)PLA2G7 overexpression↑ Atherosclerotic lesion areaConfirmed pro-atherogenic role
Rabbit Balloon Injury ModelLocal PAF-AH expression↓ Intimal thickening, ↓ Inflammation, ↓ Neointima formationLocal anti-inflammatory effect
Human Atheroma ExplantsDarapladib (ex vivo)↓ Production of IL-6, IFN-γ, MCP-1Direct anti-inflammatory effect

Properties

CAS Number

412950-27-7

Product Name

Goxalapladib

IUPAC Name

2-[2-[2-(2,3-difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide

Molecular Formula

C40H39F5N4O3

Molecular Weight

718.8 g/mol

InChI

InChI=1S/C40H39F5N4O3/c1-52-23-22-47-20-17-32(18-21-47)48(25-27-7-9-28(10-8-27)29-11-14-31(15-12-29)40(43,44)45)37(51)26-49-33(16-13-30-4-2-6-35(41)38(30)42)24-36(50)34-5-3-19-46-39(34)49/h2-12,14-15,19,24,32H,13,16-18,20-23,25-26H2,1H3

InChI Key

OBJKLVFDRLAGJI-UHFFFAOYSA-N

SMILES

COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C(=CC(=O)C5=C4N=CC=C5)CCC6=C(C(=CC=C6)F)F

Canonical SMILES

COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C(=CC(=O)C5=C4N=CC=C5)CCC6=C(C(=CC=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.